Ethyl trans-2-octenoate

Catalog No.
S3318073
CAS No.
7367-82-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl trans-2-octenoate

CAS Number

7367-82-0

Product Name

Ethyl trans-2-octenoate

IUPAC Name

ethyl (E)-oct-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+

InChI Key

AISZSTYLOVXFII-CMDGGOBGSA-N

SMILES

CCCCCC=CC(=O)OCC

Solubility

Insoluble in water; soluble in fats
Soluble (in ethanol)

Canonical SMILES

CCCCCC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C/C(=O)OCC
  • Antimicrobial Activity: Some studies have investigated the potential antimicrobial properties of 2-Octenoic acid, ethyl ester. One study published in the Journal of Agricultural and Food Chemistry found that it exhibited antifungal activity against Aspergillus niger and Aspergillus flavus []. However, more research is needed to determine its effectiveness and understand its mechanism of action.
  • Insect Behavior: Research suggests that 2-Octenoic acid, ethyl ester may play a role in insect communication. A study published in the Journal of Chemical Ecology found that this compound attracted certain species of scarab beetles []. This suggests potential applications in the development of insect traps or lures for pest control.

Ethyl trans-2-octenoate, also known as ethyl (E)-2-octenoate, is an organic compound classified as a fatty acid ester. Its molecular formula is C10H18O2C_{10}H_{18}O_{2}, and it has a molecular weight of approximately 170.25 g/mol. The compound is characterized by a double bond between the second and third carbon atoms in its carbon chain, which contributes to its unique chemical properties and reactivity. Ethyl trans-2-octenoate is primarily used in various industrial applications, including flavoring and fragrance formulations, due to its pleasant odor reminiscent of fruit .

Typical for esters and alkenes, including:

  • Hydrolysis: This reaction occurs when ethyl trans-2-octenoate reacts with water in the presence of an acid or base, leading to the formation of octenoic acid and ethanol.
    C10H18O2+H2OC8H14O2+C2H5OH\text{C}_{10}\text{H}_{18}\text{O}_{2}+\text{H}_{2}\text{O}\rightarrow \text{C}_{8}\text{H}_{14}\text{O}_{2}+\text{C}_{2}\text{H}_{5}\text{OH}
  • Hydrogenation: Under appropriate conditions, the double bond in ethyl trans-2-octenoate can be hydrogenated to produce ethyl octanoate, a saturated ester.
  • Oxidation: The double bond can also be oxidized to form various products, depending on the reaction conditions.

Research indicates that ethyl trans-2-octenoate exhibits biological activity, particularly as a flavoring agent. It has been identified in various food products and is recognized for its potential health benefits. Some studies suggest that it may possess antimicrobial properties, although further research is necessary to fully understand its biological effects and mechanisms of action .

Ethyl trans-2-octenoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of octenoic acid with ethanol in the presence of an acid catalyst.
    C8H14O2+C2H5OHC10H18O2+H2O\text{C}_{8}\text{H}_{14}\text{O}_{2}+\text{C}_{2}\text{H}_{5}\text{OH}\rightarrow \text{C}_{10}\text{H}_{18}\text{O}_{2}+\text{H}_{2}\text{O}
  • Alkene Metathesis: Another method involves the metathesis of suitable alkenes to produce ethyl trans-2-octenoate.
  • Biocatalysis: Enzymatic methods using lipases have also been explored for the synthesis of this compound, offering a more environmentally friendly approach .

Ethyl trans-2-octenoate finds diverse applications across various industries:

  • Flavoring Agent: Widely used in food and beverage industries for its fruity aroma.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant scent.
  • Chemical Intermediate: Utilized in the synthesis of other chemicals and compounds.
  • Agricultural

Ethyl trans-2-octenoate shares structural similarities with other fatty acid esters and alkenes. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl hexanoateC8H16O2Shorter carbon chain; used as a flavoring agent.
Ethyl octanoateC10H20O2Saturated ester; commonly used in food products.
Ethyl (Z)-hexenoateC8H14O2Geometric isomer; different double bond configuration.
Methyl (E)-octenoateC9H16O2Methyl group instead of ethyl; different physical properties.

Ethyl trans-2-octenoate's unique double bond configuration distinguishes it from these similar compounds, influencing its reactivity and applications .

Physical Description

Liquid; Green-fruity aroma

XLogP3

3.4

Density

0.888-0.894 (20°)

UNII

44BPD919TX

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 137 of 138 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7367-82-0
2351-90-8

Wikipedia

(2E)-ethyl 2-octenoate
Ethyl 2-octenoate

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octenoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-19

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